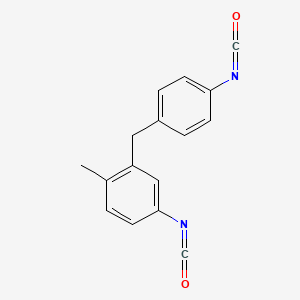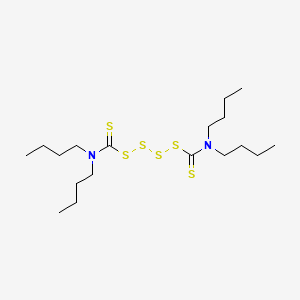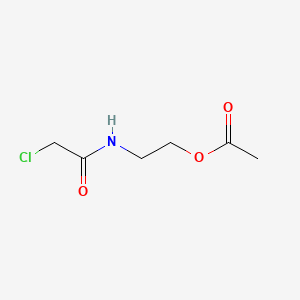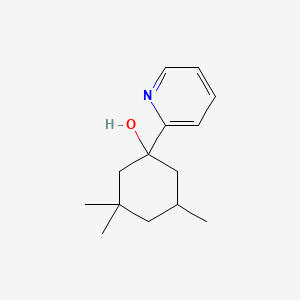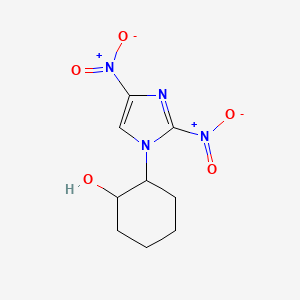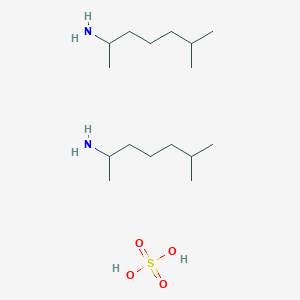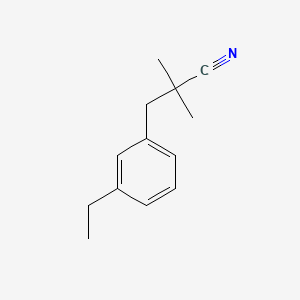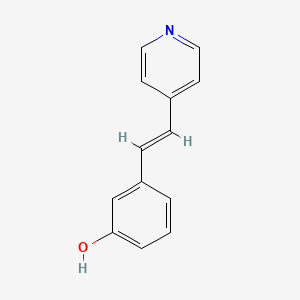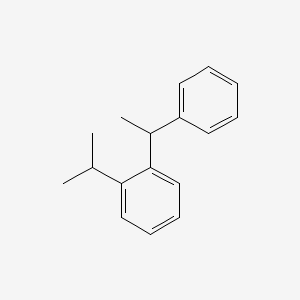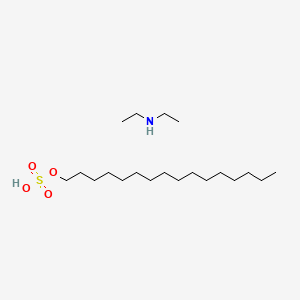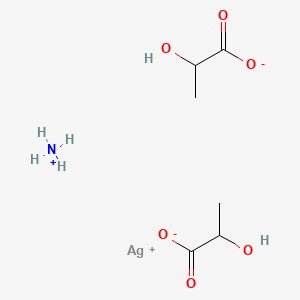
Silver ammonium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver ammonium lactate is a compound formed by the combination of silver, ammonium, and lactic acid. It is known for its antimicrobial properties and is used in various applications, including medical and industrial fields. The compound leverages the antibacterial properties of silver and the moisturizing effects of lactic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver ammonium lactate can be synthesized by reacting silver nitrate with ammonium lactate. The reaction typically occurs in an aqueous solution, where silver nitrate is dissolved in water and then mixed with ammonium lactate. The reaction is carried out at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried to obtain the final compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the silver component is oxidized to form silver oxide.
Reduction: The compound can also be reduced to form elemental silver.
Substitution: In the presence of halides, this compound can undergo substitution reactions to form silver halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Halide salts like sodium chloride and potassium bromide are used in substitution reactions.
Major Products:
Oxidation: Silver oxide.
Reduction: Elemental silver.
Substitution: Silver halides (e.g., silver chloride, silver bromide).
Scientific Research Applications
Silver ammonium lactate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies due to its antimicrobial properties.
Medicine: Utilized in wound dressings and antimicrobial coatings for medical devices.
Industry: Applied in the production of antimicrobial coatings for surfaces and textiles.
Mechanism of Action
The antimicrobial effect of silver ammonium lactate is primarily due to the release of silver ions, which interact with microbial cell membranes and proteins, leading to cell death. The lactic acid component helps in maintaining skin hydration and enhances the penetration of silver ions into microbial cells. The molecular targets include microbial cell walls, membranes, and intracellular proteins, disrupting their normal functions and leading to cell lysis.
Comparison with Similar Compounds
Silver nitrate: Used for its antimicrobial properties but lacks the moisturizing effect of lactic acid.
Ammonium lactate: Primarily used as a moisturizer and lacks the antimicrobial properties of silver.
Silver sulfadiazine: Another antimicrobial compound used in burn treatments, but it does not provide the same moisturizing benefits as silver ammonium lactate.
Uniqueness: this compound combines the antimicrobial properties of silver with the moisturizing effects of lactic acid, making it unique compared to other similar compounds. This dual functionality makes it particularly useful in medical and cosmetic applications where both antimicrobial and moisturizing effects are desired.
Properties
CAS No. |
102492-24-0 |
|---|---|
Molecular Formula |
C6H14AgNO6 |
Molecular Weight |
304.05 g/mol |
IUPAC Name |
azanium;silver;2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Ag.H3N/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H3/q;;+1;/p-1 |
InChI Key |
SAIUEJADQOMVBR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[NH4+].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



